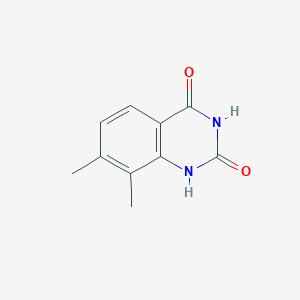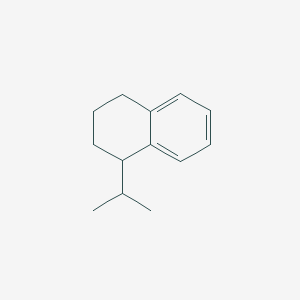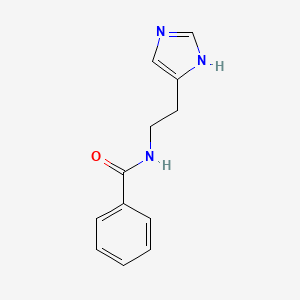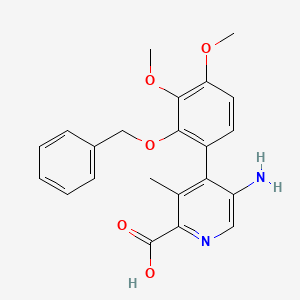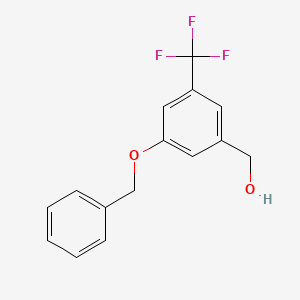
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol: is an organic compound with a complex structure that includes a benzyloxy group, a trifluoromethyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like LiAlH4 or NaBH4.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, NaBH4, catalytic hydrogenation
Substitution Reagents: Halides, sulfonates, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Benzyloxy-5-trifluoromethyl-phenyl)ethanone
- (3-Benzyloxy-5-trifluoromethyl-phenyl)boronic acid
- (3-Benzyloxy-5-trifluoromethyl-phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol is unique due to its specific combination of functional groups. The presence of both benzyloxy and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13F3O2 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
Clé InChI |
CEJSVJKNPKUYGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
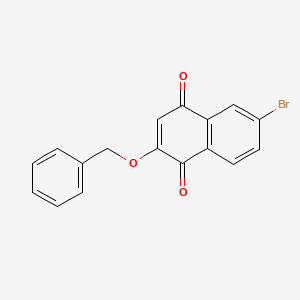
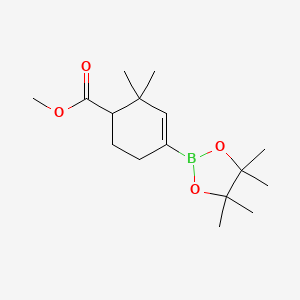
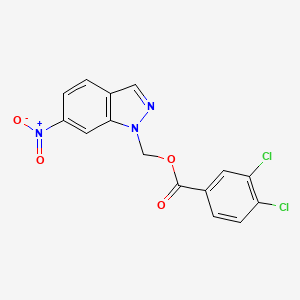
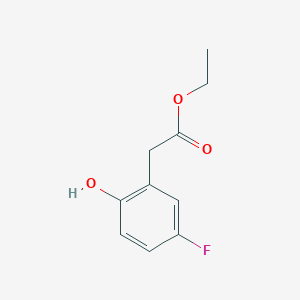
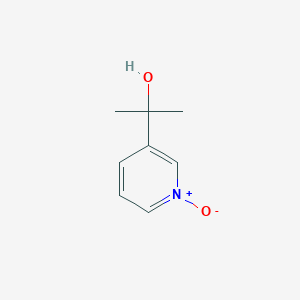
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
